molecular formula C20H28N4O3S B2723833 3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide CAS No. 950443-37-5

3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide

Cat. No.: B2723833
CAS No.: 950443-37-5
M. Wt: 404.53
InChI Key: YSZZGODJZWTBOH-UHFFFAOYSA-N
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Description

3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide is a complex organic compound with a molecular formula of C_14H_16N_2O_3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinone core. One common approach is to start with a suitable precursor such as 2-aminothiophene, which undergoes cyclization and subsequent functional group modifications to introduce the desired substituents[_{{{CITATION{{{1{3- (7-methyl-4-oxo-3,4,5,6,7,8-hexahydro [1]benzothieno [2,3-d ...](https://www.scbt.com/p/3-7-methyl-4-oxo-3-4-5-6-7-8-hexahydro1benzothieno2-3-dpyrimidin-2-yl-propanoic-acid)[{{{CITATION{{{_2{2-[(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno2,3-d ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[2,3-d]pyrimidinone core to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the oxo group to a hydroxyl group, leading to the formation of a dihydro derivative.

  • Substitution: : Replacement of the morpholinoethyl group with other nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

  • Substitution: : Utilizing nucleophiles like amines or halides, and electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Dihydro derivatives.

  • Substitution: : Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its biological activity and potential as a lead compound for drug development.

  • Medicine: : Investigating its therapeutic potential in treating diseases such as cancer, inflammation, and viral infections.

  • Industry: : Use in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential biological activities Similar compounds include other thieno[2,3-d]pyrimidines and related derivatives, which may have different substituents or functional groups

List of Similar Compounds

  • 2-[(3-Allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-[(2-methylpropyl)amino]carbonyl

  • 2-[(7-Methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Properties

IUPAC Name

3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(2-morpholin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-13-2-3-14-15(12-13)28-20-18(14)19(26)22-16(23-20)4-5-17(25)21-6-7-24-8-10-27-11-9-24/h13H,2-12H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZZGODJZWTBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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